![molecular formula C24H34O3Si B14178274 tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane CAS No. 918328-66-2](/img/structure/B14178274.png)
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane is a complex organic compound that features a tert-butyl group, a dioxolane ring, and a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl diphenylsilanol under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as distillation or chromatography to isolate the final product. Industrial methods aim to maximize yield while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane exerts its effects involves interactions with molecular targets and pathways within cells. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other silane derivatives with tert-butyl and diphenyl groups, such as tert-Butyl{[(2S)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane and tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propriétés
Numéro CAS |
918328-66-2 |
|---|---|
Formule moléculaire |
C24H34O3Si |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
tert-butyl-[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy-diphenylsilane |
InChI |
InChI=1S/C24H34O3Si/c1-20(12-11-17-23-25-18-19-26-23)27-28(24(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23H,11-12,17-19H2,1-4H3/t20-/m1/s1 |
Clé InChI |
CZAZGVRDUMTLLK-HXUWFJFHSA-N |
SMILES isomérique |
C[C@H](CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
SMILES canonique |
CC(CCCC1OCCO1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
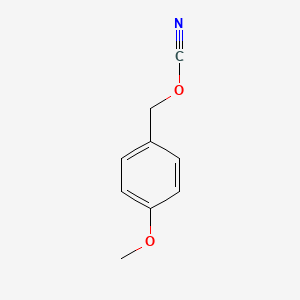

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
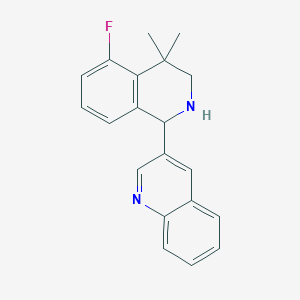
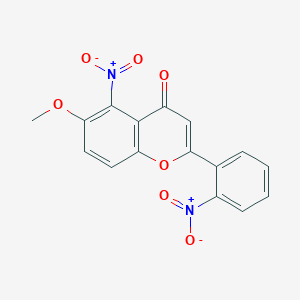
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
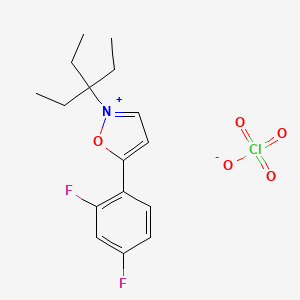
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

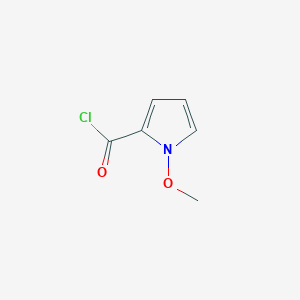
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
